

N-(4-Amino-3-methylphenyl)methanesulfonamide: A Comparative Guide to Sulfonamide Inhibitors

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Compound of Interest

Compound Name: *N-(4-Amino-3-methylphenyl)methanesulfonamide*

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For Researchers, Scientists, and Drug Development Professionals

The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents. This guide provides a comparative overview of **N-(4-Amino-3-methylphenyl)methanesulfonamide** against other well-established sulfonamide inhibitors, categorized by their primary biological targets: carbonic anhydrases, cyclooxygenases, and protein kinases. While specific experimental data for **N-(4-Amino-3-methylphenyl)methanesulfonamide** is not extensively available in public literature, its structural motifs—a substituted aniline and a methanesulfonamide group—suggest potential inhibitory activity against these enzyme classes. This guide will, therefore, focus on a detailed comparison with leading examples from each category, providing a framework for potential future investigations of **N-(4-Amino-3-methylphenyl)methanesulfonamide** or its analogs.

Section 1: Carbonic Anhydrase Inhibitors

Sulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate.[1] Inhibition of CAs has therapeutic applications in glaucoma, epilepsy, and as diuretics.[2]

Featured Inhibitor: Acetazolamide

Acetazolamide is a potent, non-selective carbonic anhydrase inhibitor.[2] Its primary sulfonamide group coordinates to the zinc ion in the enzyme's active site, preventing the binding of a water molecule and thereby inhibiting the catalytic cycle.[3]

Comparative Data

Compound	Target Isoforms	Inhibition Constant (Ki)	Therapeutic Use
N-(4-Amino-3-methylphenyl)methanesulfonamide	Hypothetical	Data not available	Unknown
Acetazolamide	hCA I, II, IV, IX, XII	12 nM (hCA II), 250 nM (hCA I)[4]	Glaucoma, Epilepsy, Altitude Sickness[2]
Dorzolamide	hCA II, IV	0.9 nM (hCA II)	Glaucoma
Brinzolamide	hCA II, IV	3.1 nM (hCA II)	Glaucoma

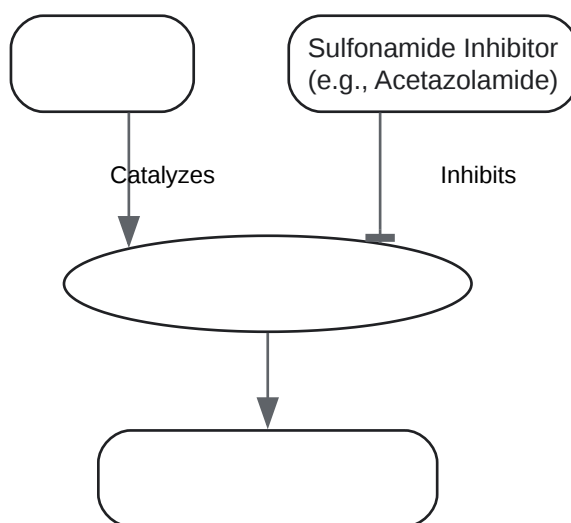
Experimental Protocol: Carbonic Anhydrase Inhibition Assay

A common method to assess CA inhibition is a colorimetric assay measuring the esterase activity of the enzyme.[5][6]

- Reagents: Carbonic anhydrase enzyme, p-nitrophenyl acetate (substrate), assay buffer (e.g., Tris-HCl), and test inhibitor.
- Procedure:
 1. The inhibitor, at various concentrations, is pre-incubated with the CA enzyme in the assay buffer.
 2. The enzymatic reaction is initiated by adding the p-nitrophenyl acetate substrate.
 3. The hydrolysis of the substrate to p-nitrophenol is monitored by measuring the increase in absorbance at 405 nm over time.

4. The rate of reaction in the presence of the inhibitor is compared to the rate in its absence to determine the percent inhibition and subsequently the IC₅₀ value.[6]

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Carbonic Anhydrase Catalytic Pathway and Inhibition.

Section 2: Cyclooxygenase (COX) Inhibitors

A significant class of sulfonamide-containing drugs are selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins that mediate pain and inflammation.[7]

Featured Inhibitor: Celecoxib

Celecoxib is a selective COX-2 inhibitor with a sulfonamide moiety that binds to a hydrophilic pocket near the active site of COX-2, contributing to its selectivity over COX-1.[8]

Comparative Data

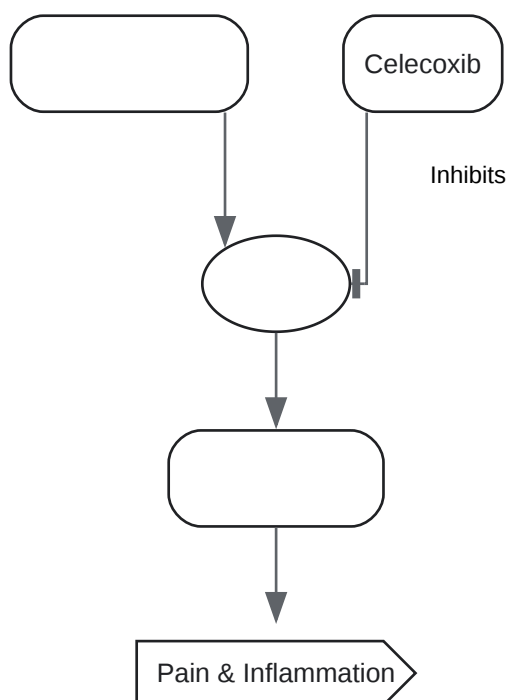
Compound	Target	IC50 (COX-2)	IC50 (COX-1)	Selectivity Index (COX-1/COX-2)
N-(4-Amino-3-methylphenyl)methanesulfonamide	Hypothetical	Data not available	Data not available	Data not available
Celecoxib	COX-2	0.78 μ M[4]	>10 μ M	>10
Rofecoxib	COX-2	0.018 μ M	>10 μ M	>500
Ibuprofen	COX-1/COX-2	5.9 μ M	13 μ M	~2.2

Experimental Protocol: COX Inhibition Assay

COX inhibition can be measured by quantifying the production of prostaglandin E2 (PGE2) from arachidonic acid.[9][10]

- Reagents: COX-1 or COX-2 enzyme, arachidonic acid (substrate), reaction buffer, and test inhibitor.
- Procedure:
 1. The COX enzyme is incubated with the test inhibitor at various concentrations.
 2. Arachidonic acid is added to initiate the reaction.
 3. The reaction is stopped after a defined time, and the amount of PGE2 produced is quantified using an enzyme-linked immunosorbent assay (ELISA).
 4. The IC50 value is determined by comparing PGE2 production in the presence and absence of the inhibitor.[10]

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COX-2 Signaling Pathway and Inhibition by Celecoxib.

Section 3: Kinase Inhibitors

The sulfonamide group is also a key pharmacophore in a number of protein kinase inhibitors, often involved in hydrogen bonding interactions within the ATP-binding pocket of the kinase.

Featured Inhibitor: Vemurafenib

Vemurafenib is a potent inhibitor of the BRAF V600E mutated serine-threonine kinase, which is prevalent in melanoma.^[11] It is an ATP-competitive inhibitor that blocks the downstream signaling of the MAPK/ERK pathway.^[12]

Comparative Data

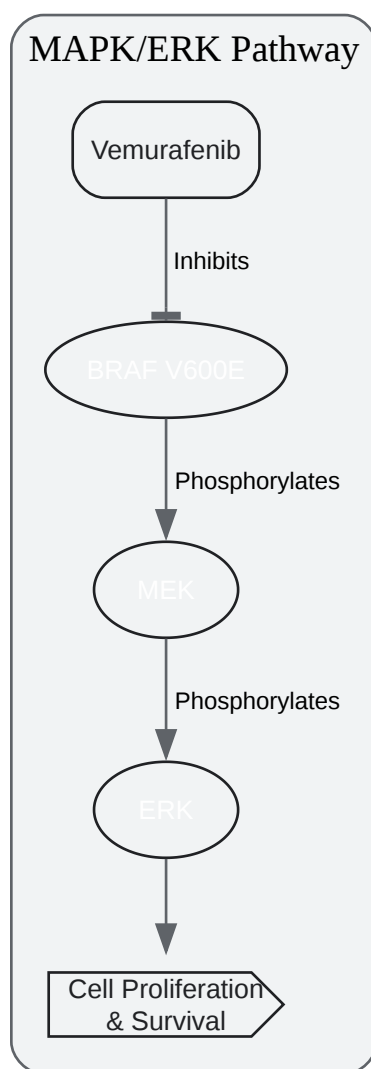
Compound	Target Kinase	IC50	Therapeutic Use
N-(4-Amino-3-methylphenyl)methanesulfonamide	Hypothetical	Data not available	Unknown
Vemurafenib	BRAF V600E	31 nM	Metastatic Melanoma[11]
Sorafenib	VEGFR-2, PDGFR, RAF	29.7 nM (VEGFR-2)[4]	Renal & Liver Cancer
Dasatinib	BCR-ABL, SRC family	<1 nM (BCR-ABL)	Leukemia

Experimental Protocol: Kinase Inhibition Assay

A common method for assessing kinase inhibition is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.[13]

- Reagents: Recombinant kinase enzyme, specific peptide substrate, ATP, assay buffer, and test inhibitor.
- Procedure:
 1. The kinase and test inhibitor are pre-incubated in a multi-well plate.
 2. The kinase reaction is initiated by adding a mixture of the peptide substrate and ATP.
 3. After incubation, a detection reagent is added that contains luciferase, which generates a luminescent signal proportional to the amount of remaining ATP.
 4. A decrease in kinase activity due to inhibition results in a higher luminescent signal (less ATP consumed). The IC50 is calculated from the dose-response curve.[13]

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BRAF V600E Signaling and Inhibition by Vemurafenib.

Conclusion

The sulfonamide moiety is a versatile and valuable component in the design of enzyme inhibitors. While **N-(4-Amino-3-methylphenyl)methanesulfonamide** remains a molecule with uncharacterized biological activity, its chemical structure suggests that it could potentially interact with a range of biological targets, including carbonic anhydrases, cyclooxygenases, and protein kinases. The comparative data and experimental protocols provided in this guide for established sulfonamide inhibitors offer a foundational framework for the potential evaluation and characterization of **N-(4-Amino-3-methylphenyl)methanesulfonamide** and

other novel sulfonamide-based compounds. Further investigation is warranted to elucidate the specific biological targets and therapeutic potential of this and related molecules.

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